4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one
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Overview
Description
4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one involves multiple steps. One common method starts with the reaction of 4-hydroxyquinolin-2-ones with methyl iodide in an ethanol solution in the presence of sodium ethylate. This reaction forms benzene ring-substituted 4-(2-methyl-4-(methylsulfanyl)quinolin-3-yl)butan-2-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, thereby disrupting biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Known for its antimicrobial properties.
2-methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
4-(methylsulfanyl)quinoline: Investigated for its potential anticancer properties.
Uniqueness
4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one stands out due to its unique combination of a quinoline core with a butan-2-one side chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-(4,8-dimethyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-5-4-6-12-11(3)13(8-7-10(2)17)15(18)16-14(9)12/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGUBHQTFYCAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=S)N2)CCC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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